![molecular formula C5H12ClNO2 B1468352 O-(oxolan-3-ylmethyl)hydroxylamine hydrochloride CAS No. 854382-86-8](/img/structure/B1468352.png)
O-(oxolan-3-ylmethyl)hydroxylamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-(oxolan-3-ylmethyl)hydroxylamine hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as O-(3-aminopropyl)-oxime hydrochloride or OPAH, and it is a white crystalline powder that is soluble in water and ethanol.
Scientific Research Applications
Chemical Synthesis
“O-(oxolan-3-ylmethyl)hydroxylamine hydrochloride” is used in chemical synthesis . It’s a compound with a molecular weight of 153.61 . It’s often used in reactions that require a hydroxylamine equivalent .
O-Arylation
This compound can be used in Pd-catalyzed O-arylation with aryl chlorides, bromides, and iodides . This reaction allows access to O-arylhydroxylamines that would be difficult to prepare .
Preparation of O-Substituted Hydroxylamines
It can be used in the direct preparation of O-substituted hydroxylamines from alcohols . This is achieved by O-alkylation of tert-butyl N-hydroxycarbamate with the methanesulfonates of respective alcohols, followed by acidic N-deprotection .
Production of Chiral Carbonyl β-Oxime Ethers
“O-(oxolan-3-ylmethyl)hydroxylamine hydrochloride” can be used in the production of chiral carbonyl β-oxime ethers . These ethers can be reduced to the corresponding 1,3-diols in high yields .
Allylic Substitutions
The oxygen atom of hydroxylamines having an N-electron-withdrawing substituent acts as a reactive nucleophile in transition-metal-catalyzed allylic substitutions . The palladium-catalyzed O-allylic substitution of hydroxylamines with allylic carbonate afforded linear hydroxylamines .
Production of Branched Hydroxylamines
Branched hydroxylamines were observed in iridium-catalyzed reactions . This suggests that “O-(oxolan-3-ylmethyl)hydroxylamine hydrochloride” could potentially be used in the production of branched hydroxylamines .
properties
IUPAC Name |
O-(oxolan-3-ylmethyl)hydroxylamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.ClH/c6-8-4-5-1-2-7-3-5;/h5H,1-4,6H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGUHKKFIPFWTRI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1CON.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
O-(oxolan-3-ylmethyl)hydroxylamine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.